molecular formula C23H27NO4 B2392736 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid CAS No. 2389078-52-6

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid

Cat. No.: B2392736
CAS No.: 2389078-52-6
M. Wt: 381.472
InChI Key: KICHBTZTXCWVCN-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently add amino acids to a growing peptide chain, with the Fmoc group being removed and added as needed. The process is highly efficient and can produce large quantities of peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various acid chlorides for protection and deprotection reactions .

Major Products

The major products formed from these reactions include the desired peptides or proteins, with the Fmoc group being removed to reveal the free amino groups. Other products may include oxidized or reduced forms of the compound, depending on the reaction conditions used.

Scientific Research Applications

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis to create peptides and proteins for research and pharmaceutical applications.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for use in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid is unique due to its specific structure and the presence of the Fmoc protecting group. This group provides stability and ease of removal, making it ideal for use in peptide synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHBTZTXCWVCN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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